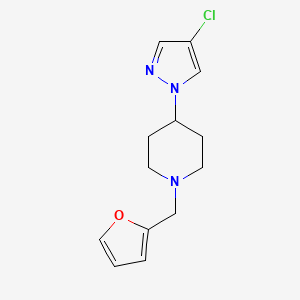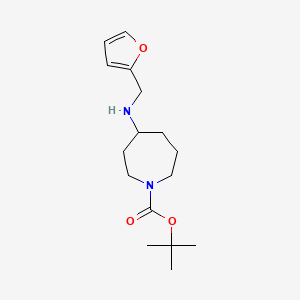![molecular formula C16H15N5O B7647610 N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)quinoline-5-carboxamide](/img/structure/B7647610.png)
N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)quinoline-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)quinoline-5-carboxamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as THIQ and has been synthesized using different methods.
Scientific Research Applications
THIQ has been the subject of scientific research due to its potential applications in various fields. One of the main applications of THIQ is in the field of neuroscience. THIQ has been shown to bind to the dopamine transporter (DAT) and inhibit the reuptake of dopamine, leading to an increase in dopamine levels in the brain. This property of THIQ has been used to study the role of dopamine in various neurological disorders such as Parkinson's disease, schizophrenia, and addiction.
THIQ has also been used in the field of cancer research. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. THIQ has been studied as a potential chemotherapeutic agent for various types of cancer such as breast cancer, lung cancer, and leukemia.
Mechanism of Action
The mechanism of action of THIQ involves its binding to the DAT and inhibiting the reuptake of dopamine. This leads to an increase in dopamine levels in the brain, which can have various effects depending on the area of the brain affected. THIQ has also been shown to inhibit the activity of monoamine oxidase (MAO), an enzyme that breaks down dopamine and other monoamine neurotransmitters.
Biochemical and Physiological Effects
The biochemical and physiological effects of THIQ depend on its binding to the DAT and its inhibition of dopamine reuptake. This leads to an increase in dopamine levels in the brain, which can have various effects such as increased motivation, pleasure, and reward. THIQ has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its potential therapeutic applications in various diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using THIQ in lab experiments is its high affinity for the DAT, which allows for the selective targeting of dopamine neurons. THIQ is also a stable compound that can be easily synthesized and purified. However, one of the limitations of using THIQ in lab experiments is its potential toxicity and side effects, which may limit its use in vivo.
Future Directions
There are several future directions for the research on THIQ. One of the directions is to further investigate its potential applications in the field of neuroscience, particularly in the treatment of neurological disorders such as Parkinson's disease and addiction. Another direction is to study its potential therapeutic applications in cancer treatment. Additionally, further research is needed to understand the mechanism of action of THIQ and its potential side effects.
Synthesis Methods
The synthesis of THIQ involves the reaction of 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine with quinoline-5-carboxylic acid chloride. This reaction results in the formation of THIQ, which is a white solid with a melting point of 178-180°C. The purity of THIQ can be determined using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
properties
IUPAC Name |
N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)quinoline-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c22-15(12-5-3-7-13-11(12)6-4-9-17-13)18-16-20-19-14-8-1-2-10-21(14)16/h3-7,9H,1-2,8,10H2,(H,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEYXMTVPDUHNIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=NN=C2NC(=O)C3=C4C=CC=NC4=CC=C3)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2',5'-dioxospiro[1,2-dihydroindene-3,3'-pyrrolidine]-1'-yl)-N-methylacetamide](/img/structure/B7647528.png)


![[2-(2,4-Dimethylphenyl)morpholin-4-yl]-(3-methyl-1,2-thiazol-4-yl)methanone](/img/structure/B7647577.png)
![4-[3-(2-Methoxyphenyl)propyl]-3-pyrazin-2-yl-1,2,4-oxadiazol-5-one](/img/structure/B7647583.png)
![Tert-butyl 4-[(1-methylpyrazol-4-yl)methylamino]azepane-1-carboxylate](/img/structure/B7647603.png)

![Tert-butyl 4-[(4-methyl-1,3-thiazol-5-yl)methylamino]azepane-1-carboxylate](/img/structure/B7647615.png)
![N-[1-(2,6-difluorophenyl)-2,2,2-trifluoroethyl]-3-(1,2,4-triazol-1-yl)propanamide](/img/structure/B7647621.png)
![N-[1-(4-cyanophenyl)ethyl]-3-hydroxybenzamide](/img/structure/B7647626.png)
![[4-[(2-Propan-2-ylimidazol-1-yl)methyl]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7647632.png)
![[3-(Benzylamino)piperidin-1-yl]-(2-ethyloxan-4-yl)methanone](/img/structure/B7647645.png)
![1-[Cyclopropyl-(4-fluorophenyl)methyl]-3-[(1-cyclopropyl-5-oxopyrrolidin-3-yl)methyl]urea](/img/structure/B7647653.png)
